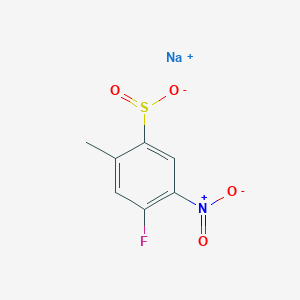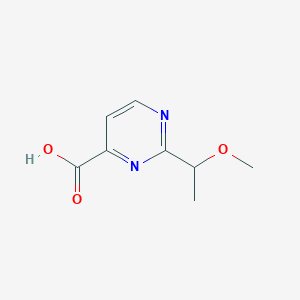
2-(1-Methoxyethyl)pyrimidine-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-Methoxyethyl)pyrimidine-4-carboxylic acid is an organic compound with the molecular formula C8H10N2O3 It is a pyrimidine derivative, which means it contains a six-membered ring with nitrogen atoms at positions 1 and 3
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Methoxyethyl)pyrimidine-4-carboxylic acid typically involves the reaction of pyrimidine derivatives with appropriate reagents. One common method is the reaction of 2-chloro-4-carboxypyrimidine with 1-methoxyethylamine under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the production process more environmentally friendly .
Analyse Des Réactions Chimiques
Types of Reactions
2-(1-Methoxyethyl)pyrimidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrimidine N-oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Nucleophilic substitution reactions can replace the methoxyethyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrimidine N-oxides, while reduction can produce alcohols or aldehydes. Substitution reactions can result in a variety of derivatives with different functional groups .
Applications De Recherche Scientifique
2-(1-Methoxyethyl)pyrimidine-4-carboxylic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex pyrimidine derivatives.
Biology: The compound can be used in studies of enzyme inhibition and receptor binding.
Industry: The compound can be used in the production of agrochemicals and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-(1-Methoxyethyl)pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the compound. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid: This compound has a similar carboxylic acid group but a different ring structure.
2-(Pyridin-2-yl)pyrimidine derivatives: These compounds share the pyrimidine core but have different substituents.
Thieno[2,3-d]pyrimidine derivatives: These compounds have a fused thiophene ring, making them structurally similar but with different electronic properties.
Uniqueness
2-(1-Methoxyethyl)pyrimidine-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxyethyl group can influence its solubility, reactivity, and binding affinity to molecular targets, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C8H10N2O3 |
|---|---|
Poids moléculaire |
182.18 g/mol |
Nom IUPAC |
2-(1-methoxyethyl)pyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C8H10N2O3/c1-5(13-2)7-9-4-3-6(10-7)8(11)12/h3-5H,1-2H3,(H,11,12) |
Clé InChI |
SIGYJWWJTXQSCR-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=NC=CC(=N1)C(=O)O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


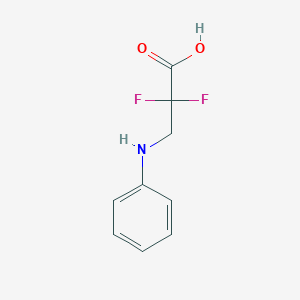
![N-[(3-aminocyclobutyl)methyl]methanesulfonamide](/img/structure/B13168911.png)
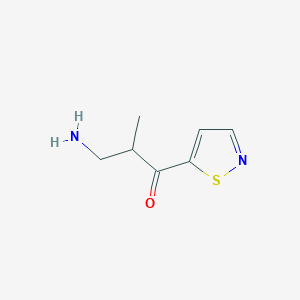
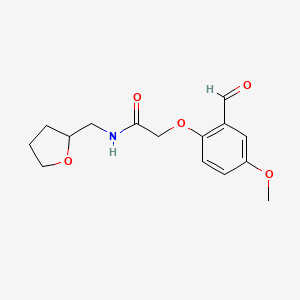

![1-[1-(2-Methylpropyl)-1H-pyrrol-3-yl]-2,7-diazaspiro[3.5]nonane](/img/structure/B13168945.png)

methanol](/img/structure/B13168953.png)
![4,8-Dibromo[1,2,5]selenadiazolo[3,4-f]benzo[c][1,2,5]thiadiazole](/img/structure/B13168963.png)

![1-[2-(Aminomethyl)cyclopentyl]prop-2-en-1-one](/img/structure/B13168966.png)

![(2E)-3-[1-(3-ethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acrylic acid](/img/structure/B13168984.png)
